2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is a compound that belongs to the class of sulfonic acid acrylic monomers. It is known for its reactivity and hydrophilicity, making it valuable in various industrial and scientific applications. This compound is used in the synthesis of polymers and has applications in water treatment, oil fields, and medical hydrogels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid typically involves the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water . The reaction conditions include maintaining a temperature of around 40°C and using a mixture of acrylonitrile, sulfuric acid, and phosphoric acid to achieve high purity and yield .
Industrial Production Methods
Industrial production methods for this compound include both batch and continuous processes. The batch process involves adding liquid isobutene to an acrylonitrile/sulfuric acid/phosphoric acid mixture, while the continuous process ensures high purity (up to 99.7%) and improved yield (up to 89% based on isobutene) .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . The reaction conditions typically involve maintaining specific temperatures and using catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include polymers such as poly(2-acrylamido-2-methylpropanesulfonic acid-co-acrylic acid) and poly(acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid) .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various polymers and copolymers.
Biology: Utilized in the development of hydrogels for tissue engineering and drug delivery.
Medicine: Applied in the creation of antibacterial and antifouling materials.
Industry: Employed in water treatment, oil fields, and emulsion coatings
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid involves its ability to alter the chemical properties of anionic polymers. The sulfonic acid group imparts anionic character and hydrophilicity, which enhances water absorption and transport characteristics. This compound also provides hydrolytic and thermal stability to the polymers it forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- 3-Sulfopropyl acrylate potassium salt
- Sodium 4-vinylbenzenesulfonate
- N,N-Dimethylacrylamide
Uniqueness
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable polymers with enhanced water absorption and transport characteristics sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C10H17NO6S |
---|---|
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) |
InChI-Schlüssel |
XOHCVEDNEBOCBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC(=O)O |
Verwandte CAS-Nummern |
40623-75-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.